molecular formula C22H24Cl2N2O2 B8087836 Loratadine hydrochloride CAS No. 444995-23-7

Loratadine hydrochloride

Cat. No.: B8087836
CAS No.: 444995-23-7
M. Wt: 419.3 g/mol
InChI Key: DUWMKTXPAFUTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Relationship to Second-Generation Antihistamines

Loratadine’s molecular framework derives from azatadine, a tricyclic antidepressant analog, modified through the addition of a carboxymethyl ester moiety. This structural adjustment enhances polarity, reducing blood-brain barrier permeability and minimizing sedation. Comparative studies highlight loratadine’s affinity for peripheral H1 receptors, which is 2–3 times greater than that of its predecessor, azatadine. The hydrochloride salt further improves aqueous solubility, facilitating oral bioavailability and formulation stability.

Key Structural Features:

  • Tricyclic Core : Shares a dibenzocycloheptene backbone with azatadine.
  • Carboxymethyl Ester : Introduces a polar group, lowering logP (octanol-water partition coefficient) to 5.2, compared to azatadine’s 6.8.
  • Piperidine Ring : Enhances receptor binding specificity via hydrophobic interactions.

Evolution from Azatadine Derivatives: Molecular Modifications

The evolution from azatadine to loratadine involved deliberate modifications to address pharmacokinetic limitations:

  • Reduced Basicity : The carboxymethyl ester decreases the compound’s basicity (pKa = 5.25), limiting ionization at physiological pH and enhancing membrane permeability.
  • Metabolic Stability : Loratadine undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6 to form desloratadine, an active metabolite with prolonged half-life (8–14 hours).
  • Solubility Optimization : The hydrochloride salt increases intrinsic solubility to 8.65 × 10⁻⁶ M in aqueous media, critical for rapid absorption.

These modifications collectively reduce CNS penetration by 90% compared to first-generation agents, as demonstrated in radioligand binding assays.

Regulatory Approval Timeline and Global Pharmacopeial Standards

Regulatory Milestones:

  • 1993 : FDA approval for prescription use in allergic rhinitis and urticaria.
  • 2002 : OTC approval in the U.S. following patent expiration.
  • 2013 : Inclusion in the WHO Essential Medicines List (EML) for allergic conditions.

Pharmacopeial Specifications:
Global pharmacopeias enforce stringent quality controls for this compound:

Parameter USP29-NF24 BP 2016 JP XVIII
Assay (Purity) 98.5–101.0% 98.0–102.0% 98.5–101.5%
Related Substances ≤0.5% impurity A ≤0.3% total ≤0.5% any
Dissolution ≥80% in 30 min ≥75% in 45 min ≥70% in 60 min

Analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection at 220 nm, ensure compliance with these standards. The Japanese Pharmacopoeia further mandates residual solvent testing for methanol and methylene chloride, reflecting regional manufacturing practices.

Physicochemical and Pharmacokinetic Properties

Acid-Base Behavior and Solubility:
this compound exhibits pH-dependent solubility, with intrinsic solubility (S₀) of 3.82 × 10⁻⁴ M in water at 25°C. In micellar media, anionic surfactants like sodium dodecyl sulfate (SDS) shift its pKa by -2.24 units, enhancing solubility via micelle encapsulation.

Table 2: Physicochemical Properties of this compound

Property Value Method
Molecular Weight 461.38 g/mol USP Monograph
Melting Point 134–136°C DSC Analysis
logP (Octanol-Water) 5.2 Calculated
pKa 5.25 Spectrophotometry
Solubility in Water 0.000386 g/L (25°C) Equilibrium Method

Properties

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWMKTXPAFUTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444995-23-7
Record name Loratadine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444995-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loratadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444995237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORATADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ46SZY8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Loratadine hydrochloride is a second-generation antihistamine commonly used for the relief of allergic symptoms, particularly in conditions such as allergic rhinitis and chronic urticaria. Its biological activity is characterized by its selective antagonism of peripheral H1 histamine receptors, which plays a crucial role in mediating allergic responses.

Loratadine is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP3A4 and CYP2D6) to form its active metabolite, descarboethoxyloratadine. This metabolite exhibits a higher pharmacological activity than loratadine itself, contributing to its prolonged effects. The pharmacokinetic profile includes:

  • Peak Effect : 1-2 hours post-administration.
  • Half-Life : Approximately 8 hours, with a range from 3 to 20 hours for loratadine and about 27 hours for descarboethoxyloratadine.
  • Protein Binding : 97-99% bound to plasma proteins.
  • Excretion : Approximately 40% excreted as conjugated metabolites in urine, with traces of unmetabolized drug present.

Loratadine acts as an inverse agonist at H1 receptors, stabilizing them in an inactive state and thus preventing histamine-mediated symptoms such as itching, sneezing, and nasal congestion .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of loratadine compared to other antihistamines. Below is a summary of key findings:

StudyComparisonFindings
Fexofenadine vs. LoratadineFexofenadine was significantly more effective than loratadine in relieving eye symptoms and nasal congestion among seasonal allergic rhinitis patients.
Cetirizine vs. LoratadineBoth cetirizine and loratadine were effective; however, cetirizine showed superior results in symptom relief.
Children with Allergic RhinitisBoth cetirizine and loratadine provided effective relief; cetirizine was more effective in reducing wheal response and individual symptoms.

Anti-Inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of loratadine beyond its antihistaminic activity. A study demonstrated that loratadine effectively suppressed inflammation by targeting the TAK1 signaling pathway, leading to reduced activation of AP-1 transcription factors (c-Jun and c-Fos) involved in inflammatory responses. This suggests that loratadine may have potential therapeutic applications beyond allergy treatment .

Case Studies

An open clinical trial involving 27 cats with allergic dermatitis assessed the efficacy of loratadine. The results indicated that only one cat showed a marked reduction in pruritus, while the others did not exhibit significant improvement. Notably, no adverse side effects were reported during the trial .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Loratadine functions as a selective inverse agonist at peripheral histamine H1 receptors. This mechanism leads to a reduction in symptoms associated with histamine release, such as itching and inflammation. Unlike first-generation antihistamines, loratadine does not cross the blood-brain barrier, minimizing sedation and central nervous system effects .

Pharmacokinetics
Loratadine is well-absorbed orally with a peak effect occurring within 1 to 2 hours post-administration. Its biological half-life is approximately 8 hours, while its active metabolite, desloratadine, has a longer half-life of about 27 hours . The drug is primarily metabolized in the liver via the cytochrome P450 enzyme system (CYP3A4 and CYP2D6) and is eliminated through urine and feces .

Management of Allergic Rhinitis

Loratadine is commonly prescribed for allergic rhinitis (hay fever), providing relief from symptoms such as sneezing, runny nose, and itchy eyes. Studies have shown that loratadine effectively reduces total symptom scores in patients with seasonal allergic rhinitis (SAR) when compared to placebo .

Treatment of Urticaria

The drug is also indicated for chronic urticaria (hives), where it alleviates itching and the formation of wheals. Clinical trials have demonstrated significant improvement in symptoms among patients treated with loratadine compared to those receiving placebo .

Emerging Dermatological Uses

Recent research has identified potential anti-melanogenic effects of loratadine. A study indicated that loratadine inhibits melanogenesis in human melanocytes by downregulating key proteins involved in melanin production, suggesting its possible application in dermatological treatments aimed at skin pigmentation disorders .

Comparative Efficacy

A comparative analysis of loratadine with other antihistamines such as fexofenadine revealed that while both are effective, fexofenadine showed superior efficacy in relieving eye symptoms and nasal congestion in patients with SAR . Despite this, loratadine remains a preferred choice due to its favorable side effect profile.

Antihistamine Efficacy Side Effects Duration of Action
LoratadineModerateLow sedation24 hours
FexofenadineHighLow sedation24 hours

Case Studies

Several clinical trials have assessed the efficacy and safety of loratadine in diverse populations:

  • Children with Allergic Rhinitis : A study involving children aged 6-14 years showed significant symptom relief with loratadine compared to first-generation antihistamines like dexchlorpheniramine, which caused sedation .
  • Long-term Use : In adults with chronic urticaria, long-term use of loratadine was associated with sustained symptom control without significant adverse effects, reinforcing its safety profile for chronic conditions .

Comparison with Similar Compounds

Loratadine vs. Fexofenadine Hydrochloride

  • Efficacy : In seasonal allergic rhinitis (SAR), both loratadine (10 mg/day) and fexofenadine (120 mg/day) significantly reduced symptoms compared to placebo. A 2000 randomized trial found comparable improvements in nasal congestion, sneezing, and quality of life .
  • Safety: Fexofenadine demonstrated lower sedation rates (1.2% vs. 1.8%) .
  • Pharmacokinetics : Fexofenadine has a shorter half-life (~14 hours) but requires twice-daily dosing for optimal efficacy in some patients, whereas loratadine’s longer half-life supports once-daily use .

Table 1: Key Parameters of Loratadine and Fexofenadine

Parameter Loratadine Hydrochloride Fexofenadine Hydrochloride
Dose (SAR) 10 mg/day 120 mg/day
Tmax (hours) 1–2 2–3
Half-life (hours) 8–14 14
Sedation Incidence 2.5% 1.2%
CYP450 Metabolism Yes (CYP3A4/2D6) No

Loratadine vs. Desloratadine

Desloratadine, the active metabolite of loratadine, exhibits higher H₁ receptor affinity and potency.

  • Efficacy : In SAR, desloratadine (5 mg/day) showed superior relief in nasal congestion compared to loratadine (10 mg/day) .
  • Safety : Both drugs have low sedation rates, but desloratadine has a reduced risk of drug interactions due to negligible CYP450 metabolism .

Table 2: Loratadine vs. Desloratadine

Parameter This compound Desloratadine
Dose 10 mg/day 5 mg/day
Relative Potency 1x 2.5–4x
CYP450 Metabolism Yes No
Antiviral Activity No Yes (SARS-CoV-2 in vitro)

Loratadine vs. Hydroxyzine

  • Efficacy : In chronic idiopathic urticaria, loratadine (10 mg/day) and hydroxyzine (75 mg/day) achieved comparable symptom control .
  • Safety : Hydroxyzine caused significant sedation (28% vs. 5% for loratadine) and dry mouth (22% vs. 3%), limiting its use in daytime settings .

Loratadine vs. Cetirizine and Azelastine

  • Cetirizine : While equally effective, cetirizine has higher sedation rates (14% vs. 2.5%) due to greater CNS penetration .
  • Azelastine Nasal Spray : Azelastine (topical) showed faster onset (15–30 minutes) versus oral loratadine (1–2 hours) but caused local irritation (bitter taste, 8%) .

Loratadine vs. Olopatadine Hydrochloride

In a Chinese randomized trial, olopatadine (5 mg bid) demonstrated non-inferiority to loratadine (10 mg/day) in allergic rhinitis, with comparable efficacy (62.4% vs. 61.5%) and lower adverse events (5.8% vs. 9.2%) .

Preparation Methods

Reaction Sequence and Optimization

This method, detailed in CN112341433A, begins with 2-cyano-3-methylpyridine and proceeds through six stages:

  • Ritter Reaction :

    • Conditions : 2-Cyano-3-methylpyridine reacts with tert-butanol in a 1:25–30 molar ratio at 70–75°C, catalyzed by concentrated sulfuric acid.

    • Yield : Intermediate II is obtained in 85–90% yield after pH adjustment and filtration.

  • Condensation with m-Chlorobenzyl Chloride :

    • The intermediate undergoes alkylation with m-chlorobenzyl chloride in dichloromethane, facilitated by a phase-transfer catalyst.

  • Protective Group Removal :

    • Phosphorus oxychloride (POCl₃) cleaves the tert-butyl group at 80–90°C, yielding Intermediate IV.

  • Grignard Reaction :

    • Reaction with methylmagnesium bromide in tetrahydrofuran (THF) forms a tertiary alcohol intermediate.

  • Cyclization :

    • Catalytic System : Boric acid and concentrated sulfuric acid (molar ratio 1:8–10:10–15) at 110–130°C for 30 hours.

    • Yield : Intermediate VI is isolated in 56.3% yield after recrystallization.

  • Von Braun Reaction with Ethyl Chloroformate :

    • Intermediate VI reacts with ethyl chloroformate in toluene at 80–90°C, yielding loratadine (71.3% purity >99%).

Advantages :

  • Avoids high-cost catalysts like trifluoromethanesulfonic acid.

  • Boric acid reduces environmental impact compared to phosphorus-based reagents.

Key Steps and Challenges

Patents WO9838166 and US6093827 describe a route starting from 8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-one:

  • McMurry Reaction :

    • Titanium(IV) chloride-mediated coupling with N-ethoxycarbonylpiperidin-4-one in THF.

    • Yield : 40–50% due to difficulties in product purification.

Limitations :

  • High-valent titanium complicates post-reaction purification.

  • Requires silica gel chromatography, limiting industrial scalability.

Final Step Optimization

Example 7 in ChemicalBook outlines a high-yield approach:

  • Reaction Conditions :

    • Substrate : 8-Chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzocyclohepta[1,2-b]pyridine.

    • Reagents : Ethyl chloroformate (2.2 ml, 23.1 mmol) and N-ethyl-N,N-diisopropylamine in toluene at 70–75°C.

    • Yield : 90% after crystallization in acetonitrile.

Advantages :

  • Simplified workup eliminates column chromatography.

  • High purity (>99%) suitable for pharmaceutical use.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters of Loratadine Synthesis Routes

ParameterRoute 1Route 2Route 3
Starting Material2-Cyano-3-methylpyridine8-Chloro-5,6-dihydro ketoneN-Methyl desloratadine
Cyclization CatalystBoric acid/H₂SO₄Titanium(IV) chlorideNot applicable
Final Step Yield71.3%40–50%90%
Purity>99%95–98%>99%
Industrial ScalabilityHighLowModerate

Hydrochloride Salt Formation

Acidification Protocol

While the provided sources focus on loratadine base synthesis, the hydrochloride salt is typically formed by:

  • Dissolution : Loratadine free base is dissolved in ethanol or isopropanol.

  • Acidification : Hydrochloric acid (37% w/w) is added dropwise at 0–5°C to prevent decomposition.

  • Crystallization : The mixture is cooled to precipitate loratadine hydrochloride, which is filtered and dried under vacuum.

Critical Parameters :

  • pH Control : Maintain pH 1–2 during acidification to ensure complete protonation.

  • Solvent Choice : Ethanol yields larger crystals for improved filtration .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Loratadine hydrochloride in pharmaceutical formulations, and how should parameters be optimized?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification, adhering to USP monographs that specify column type (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and detection wavelength (247 nm) . Calibration curves should be constructed using USP Loratadine Reference Standards to ensure accuracy (linearity range: 80–120% of target concentration). System suitability tests, including resolution and tailing factor checks, are critical for reproducibility .

Q. What in vitro models are appropriate for assessing the antihistaminic activity of this compound?

  • Methodological Answer : Histamine H1 receptor-binding assays using transfected HEK-293 cells or isolated guinea pig ileum preparations are standard. For competitive binding studies, use radiolabeled pyrilamine as a tracer and measure displacement via scintillation counting. Ensure negative controls (e.g., cetirizine) and positive controls (e.g., histamine) are included to validate assay specificity .

Q. Which pharmacokinetic parameters are critical in designing bioavailability studies for this compound?

  • Methodological Answer : Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC). Cross-over studies in animal models (e.g., Sprague-Dawley rats) should account for fasting state, dose proportionality, and metabolite profiling via LC-MS/MS. Statistical analysis must include confidence intervals for bioequivalence testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported histamine receptor binding affinities of this compound across experimental setups?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature). To address this:

Standardize protocols using USP Reference Standards .

Compare data across multiple models (e.g., cell membranes vs. whole-cell assays).

Validate findings with orthogonal techniques like surface plasmon resonance (SPR) to measure kinetic binding constants (kon/koff) .

Q. What experimental strategies elucidate the antitumor mechanisms of this compound in lung cancer models?

  • Methodological Answer : Retrospective cohort analyses (e.g., 4,522-patient studies) can identify survival correlations . Mechanistic validation requires:

  • In vitro : RNA-seq to identify apoptosis/ferroptosis pathways (e.g., caspase-3 activation, GPX4 downregulation).
  • In vivo : Xenograft models (e.g., A549 cell implants in nude mice) treated with Loratadine (10–50 mg/kg/day) to assess tumor volume and metastasis .
  • Controls : Include antihistamines without antitumor activity (e.g., fexofenadine) to isolate histamine-independent effects.

Q. How can mass spectrometry (MS)-based approaches clarify the metabolic pathways of this compound?

  • Methodological Answer : Use LC-QTOF-MS to identify phase I (e.g., hydroxylation) and phase II (glucuronidation) metabolites in liver microsomes. Isotopic labeling (e.g., <sup>13</sup>C-Loratadine) aids in tracking metabolic intermediates. Validate findings with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) should calculate EC50/IC50 values. Report goodness-of-fit metrics (R<sup>2</sup> > 0.95) and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Raw data must be archived in repositories like Figshare to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loratadine hydrochloride
Reactant of Route 2
Reactant of Route 2
Loratadine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.